molecular formula C11H20Cl2N4O B1525072 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride CAS No. 1315368-72-9

1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride

Cat. No. B1525072
M. Wt: 295.21 g/mol
InChI Key: YGNZORFYUUIYAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride” is a chemical compound with the CAS Number: 1315368-72-9 . It has a molecular weight of 295.21 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N4O.2ClH/c1-4-12-5-7-15(6-1)8-10-13-11(16-14-10)9-2-3-9;;/h9,12H,1-8H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 295.21 .

Scientific Research Applications

Imaging and Diagnostic Applications

Benzodiazepine Receptor Imaging : A study by Kuikka et al. (1996) on a related benzodiazepine ligand, [123I]NNC 13-8241, showcased its use in imaging benzodiazepine receptor sites in the human brain using single-photon emission tomography (SPET). The ligand's slow metabolism and favorable kinetics highlighted its specificity and potential as a promising SPET ligand for brain imaging, indicating a method to study brain receptor occupancy and neuropharmacology in vivo Kuikka et al., 1996.

Neuropharmacological Research

S1PR1 Receptor Targeting : Another study evaluated a radiotracer for targeting the sphingosine-1-phosphate receptor (S1PR1), which is implicated in multiple sclerosis among other conditions. The study by Brier et al. (2022) demonstrated the tracer's safety, dosimetry, and brain uptake correlation with S1PR1 RNA expression in healthy participants, suggesting its utility in studying inflammation and neuropharmacology in clinical populations Brier et al., 2022.

Environmental and Occupational Health Studies

Exposure Monitoring : Research by Babina et al. (2012) focused on assessing environmental exposure to neurotoxic insecticides in children, demonstrating widespread chronic exposure to organophosphorus and pyrethroid compounds. This study highlights the use of chemical analysis in public health research to understand exposure levels and potential health implications in specific populations, underscoring the importance of monitoring and regulating chemical exposure for health safety Babina et al., 2012.

Safety And Hazards

While specific safety and hazard information for this compound is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

5-cyclopropyl-3-(1,4-diazepan-1-ylmethyl)-1,2,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.2ClH/c1-4-12-5-7-15(6-1)8-10-13-11(16-14-10)9-2-3-9;;/h9,12H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNZORFYUUIYAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=NOC(=N2)C3CC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride

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